molecular formula C10H8F3N3 B11774297 4-Hydrazinyl-7-(trifluoromethyl)quinoline CAS No. 49612-01-3

4-Hydrazinyl-7-(trifluoromethyl)quinoline

Cat. No.: B11774297
CAS No.: 49612-01-3
M. Wt: 227.19 g/mol
InChI Key: FLBHSBYFKNVRDM-UHFFFAOYSA-N
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Description

4-Hydrazinyl-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H8F3N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a hydrazinyl group at the 4-position and a trifluoromethyl group at the 7-position makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-7-(trifluoromethyl)quinoline typically involves the reaction of 7-(trifluoromethyl)quinoline with hydrazine. One common method includes the following steps:

    Starting Material: 7-(trifluoromethyl)quinoline.

    Reagent: Hydrazine hydrate.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale Reactors: Using large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

4-Hydrazinyl-7-(trifluoromethyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-7-(trifluoromethyl)quinoline involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazino-8-(trifluoromethyl)quinoline: Similar structure but with the hydrazinyl group at the 8-position.

    4-Hydroxy-7-(trifluoromethyl)quinoline: Contains a hydroxy group instead of a hydrazinyl group.

    4-Chloro-7-(trifluoromethyl)quinoline: Contains a chloro group instead of a hydrazinyl group.

Uniqueness

4-Hydrazinyl-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the hydrazinyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[7-(trifluoromethyl)quinolin-4-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)6-1-2-7-8(16-14)3-4-15-9(7)5-6/h1-5H,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBHSBYFKNVRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270248
Record name 4-Hydrazinyl-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49612-01-3
Record name 4-Hydrazinyl-7-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49612-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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